molecular formula C19H20N2O4S2 B2486118 4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide CAS No. 2034566-51-1

4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide

Cat. No.: B2486118
CAS No.: 2034566-51-1
M. Wt: 404.5
InChI Key: JMTVPKGLSBXBNC-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl and a furan-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the dimethylsulfamoyl group, and the attachment of the furan-thiophene moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dimethylsulfamoyl group or to modify the furan-thiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the furan-thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the removal of the dimethylsulfamoyl group.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan-thiophene moiety may facilitate binding to specific sites, while the dimethylsulfamoyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylsulfamoyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}benzamide is unique due to the combination of its benzamide core, dimethylsulfamoyl group, and furan-thiophene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-21(2)27(23,24)17-6-3-14(4-7-17)19(22)20-11-9-16-5-8-18(26-16)15-10-12-25-13-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTVPKGLSBXBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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